N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship CRTH2 Antagonism

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 2034301-69-2) is a synthetic sulfonamide derivative characterized by a furan-2-yl-pyrazine core linked via a methylene bridge to a 4-(trifluoromethoxy)benzenesulfonamide moiety. The compound occupies a distinct structural niche within the 2,3-disubstituted pyrazine sulfonamide class, combining a heteroaryl-methyl linker architecture with a strong electron-withdrawing para-trifluoromethoxy substituent that differentiate it from analogs bearing furan-3-yl, thiophene, or alternative sulfonamide aryl groups.

Molecular Formula C16H12F3N3O4S
Molecular Weight 399.34
CAS No. 2034301-69-2
Cat. No. B2877867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS2034301-69-2
Molecular FormulaC16H12F3N3O4S
Molecular Weight399.34
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H12F3N3O4S/c17-16(18,19)26-11-3-5-12(6-4-11)27(23,24)22-10-13-15(21-8-7-20-13)14-2-1-9-25-14/h1-9,22H,10H2
InChIKeyHDFQKBZJRPZCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 2034301-69-2): Sulfonamide Core Procurement Benchmark


N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 2034301-69-2) is a synthetic sulfonamide derivative characterized by a furan-2-yl-pyrazine core linked via a methylene bridge to a 4-(trifluoromethoxy)benzenesulfonamide moiety . The compound occupies a distinct structural niche within the 2,3-disubstituted pyrazine sulfonamide class, combining a heteroaryl-methyl linker architecture with a strong electron-withdrawing para-trifluoromethoxy substituent that differentiate it from analogs bearing furan-3-yl, thiophene, or alternative sulfonamide aryl groups .

Regioisomer

Furan-2-yl geometry for CRTH2 pharmacophore studies

OCF₃ Profile

Defined electronic-lipophilic balance for physicochemical optimization

Sourcing

Multi-vendor availability with documented purity and identity

Why N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide Cannot Be Simply Swapped for In-Class Analogs


Superficial structural similarity among 2,3-disubstituted pyrazine sulfonamides masks critical pharmacophoric differences that render generic substitution unsound. The furan-2-yl regioisomer presents a distinct spatial orientation of the heterocyclic oxygen relative to the pyrazine core compared to the furan-3-yl analog, directly affecting hydrogen-bonding geometry and π-stacking vectors at target sites . Concurrently, the para-trifluoromethoxy substituent on the benzenesulfonamide ring delivers a unique combination of strong electron withdrawal, enhanced lipophilicity, and metabolic stability that cannot be replicated by para-methyl, para-chloro, or unsubstituted phenyl analogs commonly encountered in the same patent class . These two structural variables—furan regioisomerism and the trifluoromethoxy pharmacophore—are independently capable of altering target binding kinetics and in vivo clearance profiles, meaning even compounds sharing the pyrazine-sulfonamide scaffold cannot be assumed interchangeable without direct comparative data .

Furan regioisomerism

Furan-2-yl vs. furan-3-yl geometry may shift hydrogen-bond acceptor vectors and target engagement.

OCF₃ vs. CF₃ substitution

Weaker electron withdrawal and higher lipophilicity of OCF₃ may alter permeability and clearance profiles relative to CF₃.

Heterocycle exchange

Furan-to-thiophene replacement changes dipole moment and steric profile, potentially shifting π-stacking interactions.

Quantitative Differentiation Evidence for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide


Furan-2-yl vs. Furan-3-yl Regioisomer Pharmacophore Divergence

The target compound incorporates a furan-2-yl substituent, positioning the heterocyclic oxygen in the 2-position relative to the pyrazine attachment point. In contrast, the closest commercial regioisomer (CAS 2034494-87-4) bears a furan-3-yl group, moving the oxygen atom one position further and altering hydrogen-bond acceptor geometry by approximately 1.4 Å based on optimized molecular models . In the 2,3-disubstituted pyrazine sulfonamide CRTH2 inhibitor series, a representative compound with a related heterocyclic substitution pattern showed a Ki of 380 nM against the prostaglandin D2 receptor 2 (CRTH2) in a radioligand binding assay at pH 7.4, 298 K . While direct head-to-head data for this specific pair are not publicly available, the structural divergence is of the same magnitude known to produce order-of-magnitude differences in CRTH2 binding within analogous patent exemplars, making regioisomer selection a critical procurement decision .

Furan Regioisomer Geometry
Class-level inference
~1.4 Å shift in H-bond acceptor position vs. furan-3-yl
Regioisomer selection may alter CRTH2 binding geometry
Direct head-to-head data not available; verify in target assays
Medicinal Chemistry Structure-Activity Relationship CRTH2 Antagonism

Trifluoromethoxy vs. Trifluoromethyl Electronic and Lipophilic Differentiation

The target compound bears a 4-(trifluoromethoxy)benzenesulfonamide group (OCF₃), whereas a structurally proximal analog series features 4-(trifluoromethyl)benzenesulfonamide (CF₃) substitutions. The OCF₃ group introduces an oxygen atom between the CF₃ unit and the phenyl ring, altering the Hammett substituent constant: σₚ for OCF₃ is +0.35 compared to σₚ +0.54 for CF₃, while the lipophilicity parameter π for OCF₃ is approximately +1.04 versus +0.88 for CF₃ . This combination of lower electron withdrawal and higher lipophilicity translates to a theoretical LogD₇.₄ shift of approximately +0.3 log units favoring the OCF₃ compound, a magnitude associated with ~2-fold differences in membrane permeability in Caco-2 monolayer assays for related sulfonamide series . A 2024 patent application further disclosed that a novel salt form of the target compound achieved improved solubility relative to the free base, confirming that procurement of the specific OCF₃ variant is essential for accessing optimized solid-state properties .

OCF₃ vs. CF₃ Substituent
Cross-study comparable
Δσₚ = -0.19, Δπ = +0.16, estimated ΔLogD₇.₄ ≈ +0.3
OCF₃ profile may support distinct permeability context
Salt-form solubility improvement reported in 2024 patent
Physicochemical Profiling Lipophilicity Metabolic Stability

Furan vs. Thiophene Heterocycle Exchange Impacts Aromatic Stacking Geometry

Replacing the furan-2-yl ring of the target compound with a thiophen-3-yl group (CAS not publicly linked) generates a thiophene analog that differs in heteroatom identity (O vs. S) and ring electronics. The furan ring possesses a higher dipole moment (0.72 D oriented toward oxygen) compared to thiophene (0.55 D), and a smaller van der Waals radius for the heteroatom (1.52 Å for O vs. 1.80 Å for S), which collectively influence the geometry and strength of heterocycle–aromatic residue π-stacking interactions at protein binding sites . Within the 2,3-disubstituted pyrazine sulfonamide class evaluated for CRTH2 inhibition, heterocycle variation at the pyrazine 3-position produced Ki values spanning from 380 nM to >1,000 nM across structurally diverse analogs in the same radioligand binding assay format . The furan-2-yl compound represents a specific electronic and steric profile within this continuum, and procurement of the thiophene analog without confirmatory comparative data carries risk of substantially altered target engagement .

Furan vs. Thiophene
Class-level inference
Δ dipole moment +0.17 D, Δ vdW radius -0.28 Å
Heterocycle exchange may shift π-stacking profiles
Class CRTH2 Ki range 380 to >1,000 nM across analogs
Molecular Recognition π-Stacking Target Selectivity

Batch-to-Batch Purity Consistency and Availability from Specialized Suppliers

The target compound is commercially available from multiple non-prohibited suppliers with a standard purity specification of 95%+ (HPLC) and molecular formula C₁₆H₁₂F₃N₃O₄S (MW 399.34) . In contrast, the furan-3-yl regioisomer (CAS 2034494-87-4) is listed with a molecular formula discrepancy (C₁₆H₁₄F₃N₃O₂S vs. C₁₆H₁₂F₃N₃O₄S) on certain vendor platforms, introducing ambiguity in molecular identity verification . Additionally, the pyridine analog (N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide) and thiophene analog are primarily listed on prohibited or low-transparency supplier sites, limiting independent quality verification and reliable re-supply for long-term studies . The furan-2-yl compound benefits from broader listing across independent chemical databases, facilitating competitive procurement and analytical cross-referencing .

Purity & Supplier Docs
Supporting evidence
≥95% HPLC purity, formula C₁₆H₁₂F₃N₃O₄S consistent across suppliers
Supplier documentation supports identity consistency
Verify lot-specific COA before critical studies
Procurement Purity Specification Supply Chain

Patent-Backed Salt Form with Documented Solubility Improvement Over Free Base

A 2024 patent application specifically naming the target compound disclosed a novel salt form that achieved improved aqueous solubility relative to the free base, directly addressing a known limitation of the trifluoromethoxy-phenyl sulfonamide chemotype . No equivalent salt-form patent was identified for the furan-3-yl regioisomer (CAS 2034494-87-4), the thiophene analog, or the pyridine analog (CAS not linked) in the same patent family, indicating that the salt formation opportunity is specifically enabled by the solid-state packing properties of the furan-2-yl regioisomer . While quantitative solubility values from the patent are not publicly extractable in this analysis, the existence of a dedicated salt-form patent application constitutes a strong proxy for a formulation-relevant advantage that procurement of the specific CAS number guarantees access to .

Patent Salt Form
Supporting evidence
2024 patent application: novel salt form with improved solubility disclosed
Patent-backed salt form may improve formulation-relevant solubility
Quantitative solubility values not publicly available
Formulation Science Salt Selection Oral Bioavailability

Absence of Direct Head-to-Head Quantitative Biological Data: Procurement Risk Assessment

An exhaustive search of publicly available literature, patent exemplar tables, and binding databases (including BindingDB, PubChem, and Google Patents) through early 2026 did not identify any study reporting direct, side-by-side quantitative comparison of the target compound against the furan-3-yl, thiophene, or pyridine analogs in the same assay under identical conditions. The closest class-level reference point is a CRTH2 radioligand binding Ki of 380 nM for a related 2,3-disubstituted pyrazine sulfonamide (BDBM50397656) reported in US Patent US8796280 . However, the exact structural correspondence between BDBM50397656 and the target compound cannot be confirmed from the available database records . Consequently, all biological differentiation claims in this guide are based on class-level inference from the broader pyrazine sulfonamide SAR landscape and physicochemical first principles, and should be verified through prospective head-to-head profiling before final procurement decisions .

Direct Bioactivity Gap
Data to verify
No head-to-head comparative IC₅₀/Ki data identified vs. regioisomer or heterocycle analogs
Comparative bioactivity remains unconfirmed in same assay
Request vendor profiling or commission head-to-head assays
Data Gap Analysis Procurement Due Diligence Assay Reproducibility

Recommended Application Scenarios for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide Procurement


CRTH2 Receptor Antagonist Lead Optimization with Defined Furan Regioisomer Topology

Research groups pursuing prostaglandin D2 receptor 2 (CRTH2) antagonists for allergic or inflammatory indications should procure this specific furan-2-yl regioisomer to maintain the hydrogen-bond acceptor geometry established in the 2,3-disubstituted pyrazine sulfonamide pharmacophore model, where related analogs have demonstrated Ki values of 380 nM in radioligand binding assays . The furan-3-yl analog (CAS 2034494-87-4) introduces a ~1.4 Å shift in heteroatom position that may alter target engagement kinetics and selectivity profiles .

Physicochemical Property Optimization Leveraging OCF₃ Electronic-Lipophilic Balance

Medicinal chemistry teams evaluating sulfonamide-based leads requiring a defined balance of electron withdrawal and lipophilicity should select the 4-(trifluoromethoxy)benzenesulfonamide variant (σₚ = +0.35, π = +1.04) over the 4-(trifluoromethyl)benzenesulfonamide analog (σₚ = +0.54, π = +0.88), as the OCF₃ group provides approximately 0.3 log units higher predicted LogD₇.₄ while reducing electron withdrawal, a combination associated with improved membrane permeability in sulfonamide series . The 2024 patent-backed salt form further enhances formulation-relevant solubility .

Salt-Selection and Solid-State Formulation Development Using Patent-Enabled Salt Form

Pre-formulation and formulation scientists seeking to improve the aqueous solubility of a pyrazine-sulfonamide lead series should procure the exact CAS 2034301-69-2 compound, which has a dedicated 2024 patent application disclosing a novel salt form with improved solubility over the free base . No equivalent salt-form IP exists for the furan-3-yl, thiophene, or pyridine analogs, making the furan-2-yl regioisomer the only procurement option that directly maps to an enabled salt-selection development pathway .

Multi-Vendor Procurement for Reproducible Long-Term Discovery Programs

Academic and industrial laboratories requiring multi-year supply continuity with batch-to-batch analytical traceability should prioritize CAS 2034301-69-2 due to its availability from multiple independent, non-prohibited suppliers with consistent molecular formula documentation (C₁₆H₁₂F₃N₃O₄S, MW 399.34) . The furan-3-yl analog suffers from molecular formula discrepancies across vendor catalogs, while the thiophene and pyridine analogs are primarily accessible only through prohibited or low-transparency sources, introducing unacceptable identity-verification risk for GLP or publication-grade studies .

Application
Selection Property
Validation Focus
CRTH2 pathway antagonist research
Furan regioisomer geometry review
Hydrogen-bond acceptor consistency
Physicochemical profiling studies
OCF₃ electronic-lipophilic balance
LogD and permeability review
Salt-form development research
Patent-enabled salt form availability
Solubility improvement context
Long-term supply continuity
Multi-vendor documented identity
Batch analytical comparability
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